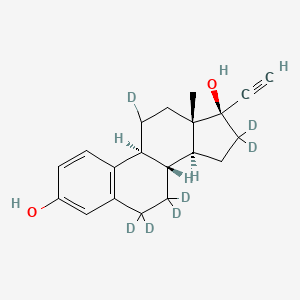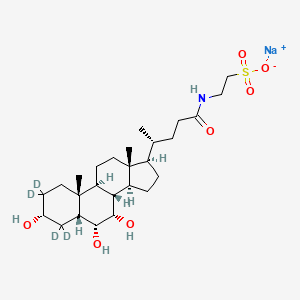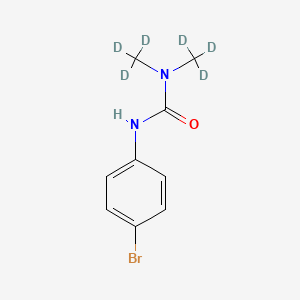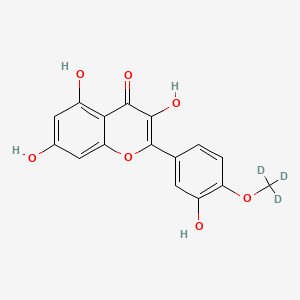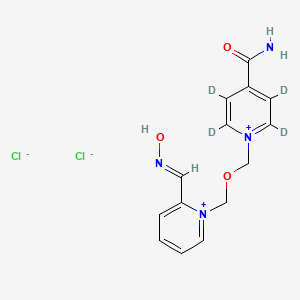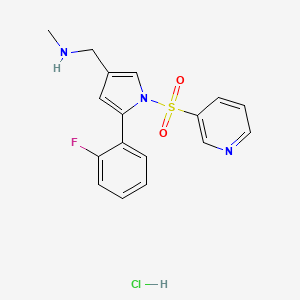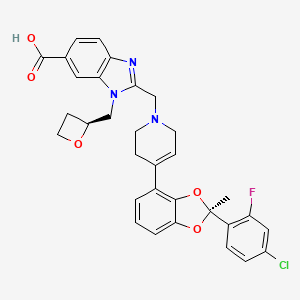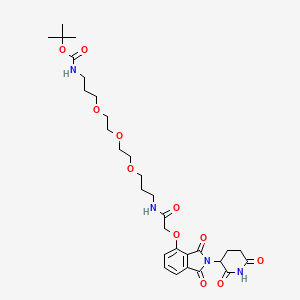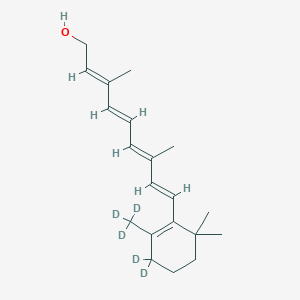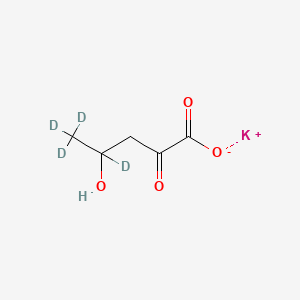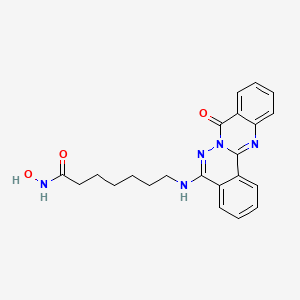
Hdac-IN-30
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-30 is a novel multi-target histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. This compound exhibits potent inhibitory activity against several histone deacetylase isoforms, including histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 6, and histone deacetylase 8 . This compound has shown significant antitumor efficacy and is being explored for its potential therapeutic applications in cancer treatment .
Méthodes De Préparation
The synthesis of Hdac-IN-30 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of hydroxamic acid derivatives, which are known for their ability to chelate metal ions such as zinc, a key component of histone deacetylase active sites . The preparation of this compound typically involves the following steps:
Synthesis of hydroxamic acid intermediate: This step involves the reaction of an appropriate amine with a carboxylic acid derivative to form the hydroxamic acid.
Coupling reaction: The hydroxamic acid intermediate is then coupled with a suitable aromatic or aliphatic moiety to form the final this compound compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of automated synthesis platforms and continuous flow reactors to streamline the production process .
Analyse Des Réactions Chimiques
Hdac-IN-30 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine, altering the compound’s activity.
Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic or aliphatic moiety are replaced with other groups, potentially modifying its inhibitory activity.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hdac-IN-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of histone deacetylases in epigenetic regulation and gene expression.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including hematological malignancies and solid tumors.
Mécanisme D'action
Hdac-IN-30 exerts its effects by inhibiting the enzymatic activity of histone deacetylases. The compound binds to the active site of histone deacetylases, where it chelates the zinc ion required for catalytic activity. This inhibition prevents the deacetylation of lysine residues on histone and non-histone proteins, leading to the accumulation of acetylated proteins . The resulting hyperacetylation of histones relaxes chromatin structure, allowing for increased gene transcription and expression of tumor suppressor genes. This compound also affects non-histone proteins involved in various cellular pathways, contributing to its antitumor effects .
Comparaison Avec Des Composés Similaires
Hdac-IN-30 is compared with other histone deacetylase inhibitors such as vorinostat (suberoylanilide hydroxamic acid), panobinostat, and belinostat. These compounds share a similar mechanism of action but differ in their selectivity and potency against various histone deacetylase isoforms . For example:
Vorinostat: Inhibits histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 6, and is approved for the treatment of cutaneous T-cell lymphoma.
Panobinostat: A pan-histone deacetylase inhibitor with activity against multiple histone deacetylase isoforms, used in combination with other therapies for multiple myeloma.
Propriétés
Formule moléculaire |
C22H23N5O3 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
N-hydroxy-7-[(8-oxoquinazolino[2,3-a]phthalazin-5-yl)amino]heptanamide |
InChI |
InChI=1S/C22H23N5O3/c28-19(26-30)13-3-1-2-8-14-23-20-15-9-4-5-10-16(15)21-24-18-12-7-6-11-17(18)22(29)27(21)25-20/h4-7,9-12,30H,1-3,8,13-14H2,(H,23,25)(H,26,28) |
Clé InChI |
FRODMJXAOPBPTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


